molecular formula C12H10O4 B1237293 2,6-Dioxo-6-phenylhexa-3-enoic acid

2,6-Dioxo-6-phenylhexa-3-enoic acid

Cat. No. B1237293
M. Wt: 218.2 g/mol
InChI Key: QPGAZPBFRAAJBD-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dioxo-6-phenylhexa-3-enoic acid is a dioxo monocarboxylic acid that is 6-phenylhexa-3-enoic acid bearing oxo substituents at position3 2 and 6. It is a dioxo monocarboxylic acid, an enone and an aromatic ketone. It is a conjugate base of a 2,6-dioxo-6-phenylhexa-3-enoate(1-). It is a tautomer of a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid.

Scientific Research Applications

Metabolic Pathways and Compound Synthesis

  • Metabolic Pathway Discovery : Omori, Ishigooka, and Minoda (1988) elucidated a new metabolic pathway for meta ring-fission compounds of biphenyl. They showed the transformation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) into various compounds including 2,6-dioxo-6-phenylhexanoic acid, highlighting the metabolic divergence in biphenyl and related compounds (Omori, Ishigooka, & Minoda, 1988).

  • Enantioselective Synthesis : Macritchie, Silcock, and Willis (1997) developed a method for enantioselective synthesis of unsaturated α-hydroxy acids. Their work involved the conversion of α-keto esters to their corresponding (S)- and (R)-2-Hydroxy acids, which is relevant for understanding the synthesis pathways of related compounds including 2,6-dioxo-6-phenylhexa-3-enoic acid (Macritchie, Silcock, & Willis, 1997).

Chemical Properties and Reactions

  • Chemical Properties Study : Khalilinia and Ebrahimi (2019) conducted a detailed study on the properties of 2,4-dioxo-4-phenylbutanoic acid (DPBA), a related compound. Their research, focusing on tautomerism, intramolecular H-bonding, acidity, and complexation, provides insights into the behavior and characteristics of similar dioxo compounds, including 2,6-dioxo-6-phenylhexa-3-enoic acid (Khalilinia & Ebrahimi, 2019).

  • Palladium-Catalysed Hydrogenation Study : Crombie, Jenkins, and Roblin (1975) explored the palladium-catalysed hydrogenation of related compounds, providing an understanding of the conversion of molecular dissymmetry in compounds like 2,6-dioxo-6-phenylhexa-3-enoic acid. Their work helps in understanding the absolute configuration and reaction mechanisms in such compounds (Crombie, Jenkins, & Roblin, 1975).

properties

Product Name

2,6-Dioxo-6-phenylhexa-3-enoic acid

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

(E)-2,6-dioxo-6-phenylhex-3-enoic acid

InChI

InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/b8-4+

InChI Key

QPGAZPBFRAAJBD-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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